4-[(4-Carboxyhexanoyl)amino]benzoic acid
Description
4-[(4-Carboxyhexanoyl)amino]benzoic acid is a benzoic acid derivative featuring a six-carbon aliphatic chain (hexanoyl) substituted with a terminal carboxylic acid group, linked to the aromatic ring via an amide bond. This structure combines hydrophilic (carboxylic acid) and hydrophobic (aliphatic chain) moieties, making it a versatile candidate for applications in medicinal chemistry, material science, or catalysis.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(4-carboxyhexanoylamino)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-9(13(17)18)5-8-12(16)15-11-6-3-10(4-7-11)14(19)20/h3-4,6-7,9H,2,5,8H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
DSBVWZKRZSRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-4-ethylbutanamido)benzoic acid typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminobenzoic acid with 4-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Carboxylation: The resulting amide can then be carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxy-4-ethylbutanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(4-Carboxy-4-ethylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-4-ethylbutanamido)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-[(4-Carboxybenzoyl)amino]benzoic Acid
- Structure: Contains a benzoyl group (aromatic) instead of hexanoyl.
- Functional Groups : Two carboxylic acids (one on the benzene ring, one on the benzoyl group) and an amide linkage.
- Properties : Aromaticity likely enhances π-π stacking interactions, increasing crystallinity and thermal stability compared to aliphatic derivatives. The rigid structure may reduce solubility in polar solvents .
4-[(Phenylcarbamoyl)amino]benzoic Acid
- Structure : Urea group (-NH-C(O)-NH-) linked to a phenyl ring.
- Functional Groups : Carboxylic acid, urea, and aromatic phenyl.
- Biological Activity : Demonstrated insecticidal activity against Spodoptera littoralis larvae (LC~50~ = 12.5–25.0 μg/mL), attributed to hydrogen bonding via urea and hydrophobic interactions with the phenyl group .
4-[(Quinolin-4-yl)amino]benzoic Acid
- Structure: Quinoline moiety (aromatic heterocycle) attached via an amino group.
- Functional Groups : Carboxylic acid and aromatic amine.
- Applications: Used as an intermediate in synthesizing quinoline-based antitumor agents, leveraging the planar quinoline structure for DNA intercalation .
Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
*Predicted based on aliphatic chain’s minimal conjugation compared to aromatic analogs.
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